p38 MAP キナーゼ阻害剤 IV

概要

説明

p38 MAP Kinase Inhibitor IV is a small molecule inhibitor primarily used to control the biological activity of p38 mitogen-activated protein kinase (MAPK). This compound is significant in the field of biochemistry and pharmacology due to its role in phosphorylation and dephosphorylation applications. It is particularly known for its ability to inhibit p38α and p38β MAPK, which are involved in various cellular processes, including inflammation and stress responses .

科学的研究の応用

Inflammatory Disorders

Numerous studies have highlighted the role of p38 MAPK in inflammatory diseases. Inhibition of this pathway can significantly reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

- Case Study : A study demonstrated that p38 MAP Kinase Inhibitor IV effectively inhibited lipopolysaccharide (LPS)-induced TNF-α release in human peripheral blood mononuclear cells (PBMCs), showcasing its potential for treating conditions like rheumatoid arthritis and Crohn's disease .

Neurodegenerative Diseases

The involvement of p38 MAPK in neuroinflammation has led to investigations into its role in neurodegenerative disorders such as Alzheimer’s disease.

- Case Study : Research indicated that chemical knockdown of phosphorylated p38 MAPK using inhibitors like p38 MAP Kinase Inhibitor IV could reduce neuroinflammatory responses and cognitive dysfunction in models of Alzheimer’s disease . This suggests a potential therapeutic avenue for mitigating neurodegeneration.

Cancer Therapy

p38 MAPK is implicated in various cancer types, where it can promote tumor growth and metastasis. Inhibitors like p38 MAP Kinase Inhibitor IV are being explored for their ability to sensitize cancer cells to chemotherapy.

- Case Study : A study found that inhibiting p38 MAPK pathways could enhance the efficacy of chemotherapeutic agents by altering apoptotic responses in cancer cells .

Comparative Efficacy

The following table summarizes the comparative efficacy of p38 MAP Kinase Inhibitor IV against other known inhibitors:

| Inhibitor | Target Isoforms | IC50 (nM) | Primary Application |

|---|---|---|---|

| p38 MAP Kinase Inhibitor IV | p38α, p38β | 130 | Inflammatory disorders |

| SB203580 | p38α | 100 | Cancer therapy |

| BIRB-796 | p38α | 50 | Neuroinflammation |

| Losmapimod | p38α | 200 | Chronic obstructive pulmonary disease |

Safety and Toxicity Studies

Safety profiles for p38 MAP Kinase Inhibitor IV have been evaluated through various preclinical models. Studies indicate that while effective at inhibiting pro-inflammatory responses, careful consideration must be given to dosing to avoid adverse effects associated with prolonged inhibition of the p38 pathway .

作用機序

Target of Action

The primary target of the p38 MAP Kinase Inhibitor IV is the p38α/β MAPK . The p38 MAPK family is a group of serine/threonine enzymes consisting of four family members including p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13) . These kinases are activated by a wide range of cellular stresses and inflammatory cytokines, and are involved in cell differentiation, autophagy, and apoptosis .

Mode of Action

The p38 MAP Kinase Inhibitor IV is an ATP-competitive inhibitor of p38α/β MAPK . It inhibits the catalytic activity of p38α/β MAPK by binding to the ATP binding pocket . This inhibition results in the reduction of the phosphorylation and activation of protein kinase B (PKB, also known as Akt), which are involved in a wide array of signaling pathways .

Biochemical Pathways

The p38 MAPK pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . The activation of p38α MAPK is induced by a variety of stressors such as ultraviolet (UV) light, heat or osmotic shock, oxidative stress conditions, and also when cells are exposed to cytokines and chemokines . Disruption of the p38α MAPK signaling pathway is known as an important factor in the occurrence of various diseases, especially disorders with the origin of inflammation .

Result of Action

The inhibition of p38α MAPK can lead to a reduction in neuroinflammation and amelioration of synaptic, neurodegenerative, and motor behavioral deficits in certain disease models . Moreover, treatment with p38 MAP Kinase Inhibitor IV can promote the redistribution of p38γ to synapses and reduce the accumulation of α-synuclein in certain models . It has also been shown to be more effective than other inhibitors in inhibiting LPS-induced IL-1β release from hPBMC .

Action Environment

The action, efficacy, and stability of p38 MAP Kinase Inhibitor IV can be influenced by various environmental factors. For instance, the p38 MAPK pathway is activated by a wide range of cellular stresses and inflammatory cytokines . Therefore, the presence of these factors in the environment can potentially influence the action of the inhibitor.

生化学分析

Biochemical Properties

p38 MAP Kinase Inhibitor IV is an ATP-competitive inhibitor of p38α/β MAPK, with IC50 values of 130 nM for p38α and 550 nM for p38β . It interacts with these enzymes by binding to their ATP sites, thereby inhibiting their activity . This inhibitor is much less active against other kinases such as p38γ/σ, ERK1/2, and JNK1/2/3 .

Cellular Effects

p38 MAP Kinase Inhibitor IV has been shown to have significant effects on various types of cells. For instance, it leads to cell-type-specific period changes in the molecular clock . In glioma cells, inhibition of p38 MAPK activity at specific times of the day significantly reduced cell invasiveness . It also plays a role in the regulation of myogenesis and is associated with disease progression .

Molecular Mechanism

The molecular mechanism of action of p38 MAP Kinase Inhibitor IV involves its binding interactions with p38α/β MAPK, leading to enzyme inhibition . This results in changes in gene expression and impacts various cellular processes. The activation and downstream phosphorylation substrates of p38 MAPK are regulated by this inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p38 MAP Kinase Inhibitor IV have been observed to change over time. For instance, in a study involving glioma cells, the inhibitor led to time-dependent reduction of cell invasiveness . This suggests that the inhibitor’s effects may vary depending on the timing of its application.

Dosage Effects in Animal Models

In animal models, the effects of p38 MAP Kinase Inhibitor IV have been found to vary with different dosages. For example, in a mouse model of DLB/PD, treatment with the inhibitor blocked neuroinflammation, reversed the mislocalization of p38γ, and attenuated DLB/PD-like phenotypes such as α-syn accumulation, neuronal loss, and motor deficits .

Metabolic Pathways

p38 MAP Kinase Inhibitor IV is involved in the p38 MAPK signaling pathway, which is a central component in signaling networks in a multitude of mammalian cell types . This pathway is activated by a variety of environmental stresses and inflammatory cytokines .

Subcellular Localization

The subcellular localization of p38 MAP Kinase Inhibitor IV is not explicitly stated in the literature. Given its role as an ATP-competitive inhibitor of p38α/β MAPK, it is likely that it localizes to the same subcellular compartments as these kinases .

準備方法

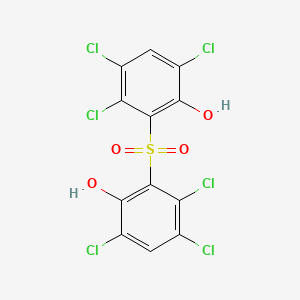

Synthetic Routes and Reaction Conditions: The synthesis of p38 MAP Kinase Inhibitor IV involves the preparation of a symmetrical sulfone compound. The empirical formula for this compound is C12H4Cl6O4S, and it has a molecular weight of 456.94. The synthesis typically involves the reaction of 2,2’-sulfonyl-bis-(3,4,6-trichlorophenol) under specific conditions to achieve the desired purity and yield .

Industrial Production Methods: In industrial settings, the production of p38 MAP Kinase Inhibitor IV follows stringent protocols to ensure high purity and consistency. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability. The solubility of the compound in dimethyl sulfoxide (DMSO) is 5 mg/mL when warmed .

化学反応の分析

Types of Reactions: p38 MAP Kinase Inhibitor IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and specificity.

Common Reagents and Conditions: The compound is often used in reactions involving ATP-competitive inhibition. It exhibits IC50 values of 130 nM for p38α and 550 nM for p38β. The compound shows reduced activity against p38γ/δ, ERK1/2, and JNK1/2/3, with less than 23% inhibition at 1 µM .

Major Products Formed: The primary products formed from these reactions are modified versions of the inhibitor that can be used in various biological assays and therapeutic applications. These modifications aim to improve the compound’s selectivity and potency .

類似化合物との比較

- SB 203580

- SB 202190

- p38 MAP Kinase Inhibitor III

Comparison: Compared to other similar compounds, p38 MAP Kinase Inhibitor IV exhibits higher specificity and potency for p38α and p38β MAPK. It is more effective than SB 203580 in inhibiting lipopolysaccharide-induced interleukin-1β release from human peripheral blood mononuclear cells (100% vs. 50% inhibition with 100 µM inhibitor) . This makes it a valuable tool in both research and therapeutic applications.

生物活性

p38 MAP Kinase Inhibitor IV, also known as SB203580, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This article explores the biological activity of p38 MAP Kinase Inhibitor IV, synthesizing findings from diverse studies to present a comprehensive overview.

p38 MAPK is activated in response to stress stimuli such as cytokines, UV irradiation, and osmotic shock. The inhibition of p38 MAPK by SB203580 occurs through its binding to the ATP binding pocket, thereby preventing phosphorylation and activation of downstream targets such as protein kinase B (PKB/Akt) and various transcription factors involved in inflammatory responses .

Key Features

- Inhibition of Cytokine Production : SB203580 effectively reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to stimuli such as lipopolysaccharides (LPS) .

- Role in Autophagy : p38 MAPK has dual roles in autophagy regulation; it can either promote or inhibit this process depending on the context .

- Impact on Cell Survival : The inhibitor influences cell survival by modulating apoptosis pathways in various cell types, including erythroblasts .

1. Inflammation and Immune Response

The inhibition of p38 MAPK has been shown to attenuate the inflammatory response in various models:

- Neutrophil Activation : In human studies, SB203580 reduced neutrophil activation and cytokine production following LPS administration, demonstrating its potential as an anti-inflammatory agent .

- Macrophage Polarization : Research indicates that p38 MAPK is critical for IL-4-induced alternative activation of macrophages. Inhibition leads to decreased expression of M2 markers, suggesting its role in macrophage polarization .

2. Cardioprotection

Studies have highlighted the cardioprotective effects of p38 MAPK inhibitors during ischemia/reperfusion injury:

- Myocardial Injury Model : In murine models, pre-treatment with SB203580 significantly reduced myocardial injury and inflammation during reperfusion, indicating its potential therapeutic application in cardiac events .

3. Cancer Research

The role of p38 MAPK in cancer biology has been extensively studied:

- Tumor Growth Regulation : Inhibition of p38 MAPK has been linked to altered tumor microenvironments and reduced tumor growth in various cancer models. For instance, it affects the signaling pathways that regulate cancer cell proliferation and survival .

Case Studies

特性

IUPAC Name |

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUKHICVNCCQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162887 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-41-1 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。